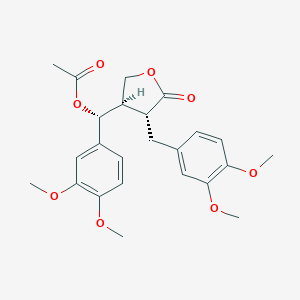

5-Acetoxymatairesinol dimethyl ether

Vue d'ensemble

Description

5-Acetoxymatairesinol dimethyl ether: is a naturally occurring lignan compound. It is derived from the barks of Pseudolarix kaempferi and is known for its potential biological activities. The compound has a molecular formula of C24H28O8 and a molecular weight of 444.5 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymatairesinol dimethyl ether typically involves the acetylation of matairesinol dimethyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Acetoxymatairesinol dimethyl ether can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; reaction conditions typically involve acidic or basic media.

Reduction: Lithium aluminum hydride; reaction conditions usually involve anhydrous solvents and low temperatures.

Substitution: Halogens, nucleophiles; reaction conditions vary depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Oxidized lignan derivatives.

Reduction: Reduced lignan derivatives.

Substitution: Substituted lignan derivatives.

Applications De Recherche Scientifique

5-Acetoxymatairesinol dimethyl ether has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Acetoxymatairesinol dimethyl ether involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Matairesinol dimethyl ether: The parent compound from which 5-Acetoxymatairesinol dimethyl ether is derived.

Secoisolariciresinol diglucoside: Another lignan compound with similar biological activities.

Pinoresinol diglucoside: A lignan with comparable antioxidant properties

Uniqueness: this compound is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .

Activité Biologique

5-Acetoxymatairesinol dimethyl ether (5-AMDE) is a synthetic derivative of matairesinol, a type of lignan prevalent in various plants, particularly in the seeds of flax and other oilseeds. This compound, characterized by its unique chemical structure containing an acetoxy group and two methoxy groups, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. This article delves into the biological activity of 5-AMDE, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural features include:

- Acetoxy group : Enhances solubility and bioactivity.

- Methoxy groups : Contribute to its unique chemical properties.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Matairesinol | Lacks acetoxy and methoxy groups | Known for direct antioxidant properties |

| Lariciresinol dimethyl ether | Contains similar methoxy modifications | Exhibits anti-inflammatory effects |

| Secoisolariciresinol | Lacks methoxy groups | Demonstrates strong anticancer activity |

| Pinoresinol | Contains hydroxyl groups | Known for antimicrobial properties |

5-AMDE's combination of functional groups may enhance its solubility and bioactivity compared to other lignan derivatives.

Antioxidant Activity

5-AMDE exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is comparable to other known antioxidants derived from lignans .

Anti-inflammatory Effects

Research indicates that 5-AMDE may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases. This aligns with findings related to other lignans that possess similar anti-inflammatory properties .

Estrogenic Activity

As a lignan, 5-AMDE may exhibit estrogenic activity by interacting with estrogen receptors. This property could have implications for hormone-related conditions, although further research is needed to fully understand its effects on endocrine functions .

Study on Antioxidant Properties

A comparative study evaluated the antioxidant capacity of various lignans, including 5-AMDE. The results showed that 5-AMDE had a higher radical scavenging activity than several other lignans tested. This was attributed to its unique structure that allows for effective electron donation .

In Vitro Anti-inflammatory Study

In a laboratory setting, 5-AMDE was tested for its ability to reduce inflammation in human cell lines. The compound significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Estrogen Receptor Binding Assay

Research involving estrogen receptor binding assays indicated that 5-AMDE binds to estrogen receptors with moderate affinity. This suggests that it could influence estrogen-mediated processes in the body, warranting further investigation into its role in hormone-related health issues .

Propriétés

IUPAC Name |

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJCEARMFPRTA-STSQHVNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.